molecular formula C9H9ClN4 B8165387 2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine

2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine

Cat. No.: B8165387
M. Wt: 208.65 g/mol
InChI Key: CUJHHPMJAOZYNV-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-4-nitropyridine with 1-methyl-3-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste minimization, would also be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution reactions with amines would yield corresponding amine derivatives, while coupling reactions would yield biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the structure of the final biologically active molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-(1-methylpyrazol-3-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-14-3-2-7(13-14)8-4-6(11)5-9(10)12-8/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJHHPMJAOZYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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